molecular formula C12H12N2O2 B6540147 N-(6-methoxyquinolin-8-yl)acetamide CAS No. 19279-81-3

N-(6-methoxyquinolin-8-yl)acetamide

Cat. No. B6540147
CAS RN: 19279-81-3
M. Wt: 216.24 g/mol
InChI Key: IPXGUHRVSUTXKJ-UHFFFAOYSA-N
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Description

“N-(6-methoxyquinolin-8-yl)acetamide” is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It is a synthetic compound that was first synthesized in 2005. This compound is prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 6-Methoxyquinolin-8-amine with acetic acid in dry CH2Cl2 . The reaction is cooled to 0 °C with an ice bath .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2 . The molecular weight is 216.23588 . The InChI key is IPXGUHRVSUTXKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

Scientific Research Applications

  • Structural Aspects and Properties : N-(6-methoxyquinolin-8-yl)acetamide derivatives show interesting structural properties. For example, Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of isoquinoline derivatives, finding that some compounds form gels or crystalline solids when treated with mineral acids. This property could be exploited in designing materials with specific physical characteristics (Karmakar, Sarma, & Baruah, 2007).

  • Synthesis and In Vitro Activity : Bai, Wang, Chen, Yuan, Xu, and Sun (2011) synthesized new derivatives of this compound, specifically targeting anti-tuberculosis activity. Their study provides insights into the synthesis process and the potential therapeutic applications of these compounds (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

  • Microbial Metabolism and Nuclear Magnetic Resonance Studies : Clark, Huford, and McChesney (1981) explored the microbial metabolism of primaquine, a compound related to this compound, using microorganisms. Their work contributes to understanding how such compounds are metabolized and could have implications for drug development (Clark, Huford, & McChesney, 1981).

  • Biological Activity of Ureidoamides : Vlainić, Kosalec, Pavić, Hadjipavlou-Litina, Pontiki, and Zorc (2018) investigated the antimicrobial, biofilm eradication, and antioxidative activities of ureidoamides containing this compound. This research highlights the potential biomedical applications of these compounds (Vlainić, Kosalec, Pavić, Hadjipavlou-Litina, Pontiki, & Zorc, 2018).

  • Fluorescent Sensor for Metal Ions : Zhou, Li, Shi, Tang, Chen, and Liu (2012) developed a fluorescent sensor based on a this compound derivative, which shows high selectivity for detecting metal ions like cadmium. This suggests potential applications in environmental monitoring and bioanalytical chemistry (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).

  • Synthesis of Novel Derivatives for Antitumor Activity : Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indolo[2,1‐a]isoquinolines, a class of compounds including this compound derivatives, and evaluated their cytostatic activity, highlighting their potential in cancer research (Ambros, Angerer, & Wiegrebe, 1988).

  • Metabolism Studies in Microorganisms and Mammals : Hufford, Clark, Quiñones, Baker, and McChesney (1983) conducted metabolism studies of a primaquine metabolite, related to this compound, in various microorganisms. Their research provides valuable insights into the metabolic pathways and potential therapeutic uses of these compounds (Hufford, Clark, Quiñones, Baker, & McChesney, 1983).

  • Chemical Compound Targeting Matrix Metalloprotease-13 : Inagaki, Nakano, Hatipoglu, Ooka, Tani, Miki, Ikemura, Opoku, Ando, Kodama, Ohtsuki, Yamaji, Yamamoto, Katsuyama, Watanabe, and Hirohata (2022) identified a chemical compound related to this compound as a potential drug candidate targeting MMP-13 for early osteoarthritis treatment. This study opens avenues for novel therapeutic strategies in treating osteoarthritis (Inagaki et al., 2022).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)14-11-7-10(16-2)6-9-4-3-5-13-12(9)11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGUHRVSUTXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293252
Record name n-(6-methoxyquinolin-8-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19279-81-3
Record name NSC88056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(6-methoxyquinolin-8-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ACETAMIDO-6-METHOXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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